molecular formula C15H11ClF3NO3 B5710563 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B5710563
M. Wt: 345.70 g/mol
InChI Key: PMAZHOZHGDETRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFMPA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including neuroscience, pharmacology, and cell biology. In

Mechanism of Action

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an antagonist of the glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the brain. 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide binds to the AMPA receptor and blocks the binding of glutamate, thus inhibiting the receptor's activity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can block the activity of the AMPA receptor in a dose-dependent manner. In vivo studies have shown that 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can inhibit the excitotoxicity induced by excessive glutamate release in the brain. 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the AMPA receptor, and it has been extensively studied in various scientific research applications. However, there are also some limitations to its use. 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. Additionally, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is relatively expensive compared to other glutamate receptor antagonists.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the use of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has shown promise in various fields of scientific research. Its ability to block the activity of the AMPA receptor has made it a valuable tool for investigating the function of glutamate receptors in the brain. While there are some limitations to its use, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide remains an important compound for the study of neuroscience, pharmacology, and cell biology. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in these fields and to develop new and more effective glutamate receptor antagonists.

Synthesis Methods

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with 4-trifluoromethoxyphenylacetic acid in the presence of a coupling reagent. Another method involves the reaction of 4-chlorophenol with 4-trifluoromethoxyphenylacetyl chloride in the presence of a base. The resulting compound can be purified using various techniques, such as recrystallization or column chromatography.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used in various scientific research applications, including neuroscience, pharmacology, and cell biology. In neuroscience, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used to study the function of glutamate receptors in the brain. In pharmacology, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used to investigate the effects of various drugs on glutamate receptors. In cell biology, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used to study the role of glutamate receptors in cellular signaling pathways.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c16-10-1-5-12(6-2-10)22-9-14(21)20-11-3-7-13(8-4-11)23-15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAZHOZHGDETRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

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